Ethyl 1-methyl-2-oxopiperidine-3-carboxylate
CAS No.: 21576-27-2
Cat. No.: VC4871090
Molecular Formula: C9H15NO3
Molecular Weight: 185.223
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21576-27-2 |
|---|---|
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.223 |
| IUPAC Name | ethyl 1-methyl-2-oxopiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C9H15NO3/c1-3-13-9(12)7-5-4-6-10(2)8(7)11/h7H,3-6H2,1-2H3 |
| Standard InChI Key | RCFIDKPBGWQLTE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCCN(C1=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Ethyl 1-methyl-2-oxopiperidine-3-carboxylate features a six-membered piperidine ring with three distinct functional groups:
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Methyl group at the nitrogen atom (position 1), enhancing steric and electronic effects.
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Oxo group at position 2, introducing ketone reactivity.
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Ethyl carboxylate at position 3, providing ester functionality for further derivatization .
The SMILES notation (CCOC(=O)C1CCCN(C1=O)C) and InChIKey (RCFIDKPBGWQLTE-UHFFFAOYSA-N) confirm its stereochemical configuration, critical for interactions in biological systems.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅NO₃ | |
| Molecular Weight | 185.22 g/mol | |
| XLogP3 | 0.6 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 3 | |
| Exact Mass | 185.10519334 Da |
The compound’s logP value (0.6) indicates moderate lipophilicity, suggesting balanced solubility in polar and nonpolar solvents, a trait advantageous in drug design.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common method involves the reaction of 1-methylpiperidin-2-one with ethyl chloroformate in the presence of triethylamine under reflux conditions . This nucleophilic acyl substitution proceeds via:
Key steps:
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Deprotonation of 1-methylpiperidin-2-one by triethylamine.
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Nucleophilic attack on ethyl chloroformate, forming the ester linkage.
Industrial Manufacturing
Industrial processes optimize yield and scalability using continuous flow reactors and automated systems. For example, tandem reactions integrating cyclization and esterification steps have been reported to achieve >80% yield .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
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Oxidation: Treatment with KMnO₄ or CrO₃ converts the oxo group to a carboxylic acid or introduces additional ketone functionalities .
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Reduction: NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, yielding ethyl 1-methyl-2-hydroxypiperidine-3-carboxylate.
Substitution Reactions
The ester group undergoes nucleophilic acyl substitution with amines or thiols. For example, reaction with benzylamine produces the corresponding amide :
Major Reaction Products
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | 3-Carboxy-1-methylpiperidin-2-one |
| Reduction | LiAlH₄ | Ethyl 1-methyl-2-hydroxypiperidine-3-carboxylate |
| Substitution | Benzylamine | 1-Methyl-2-oxo-N-benzylpiperidine-3-carboxamide |
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s scaffold is pivotal in synthesizing receptor agonists/antagonists. For instance, derivatives have been explored as neurotensin receptor modulators, with potential applications in treating neurological disorders.
Agrochemical Development
As an intermediate in pesticide synthesis, it contributes to creating compounds with enhanced insecticidal activity. Structural analogs exhibit efficacy against Spodoptera frugiperda (fall armyworm).
Material Science
In polymer chemistry, its ester group participates in crosslinking reactions, forming durable resins used in coatings and adhesives .
Comparison with Structural Analogs
Ethyl 2-Oxo-3-piperidinecarboxylate
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Difference: Lacks the methyl group at position 1.
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Impact: Reduced steric hindrance lowers stability in enzymatic environments.
3-Carbethoxy-2-piperidone
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Difference: Carbethoxy group at position 3 instead of ethyl carboxylate.
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Impact: Alters solubility and metabolic pathways.
Biological Activity and Mechanistic Insights
Neuroprotective Effects
Related compounds activate TrkB receptors, promoting neuronal survival in models of Alzheimer’s disease. Ethyl 1-methyl-2-oxopiperidine-3-carboxylate’s ability to cross the blood-brain barrier warrants further investigation.
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